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Introduction

N,O,O'-Tritosyldiethanolamine, systematically named N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-
toluenesulfonamide, is a triply tosylated derivative of diethanolamine. The introduction of
three p-toluenesulfonyl (tosyl) groups significantly alters the physicochemical properties of the
parent diethanolamine molecule, transforming it from a hydrophilic, basic compound into a
more complex, lipophilic structure. The tosyl groups, being excellent leaving groups, also
impart significant reactivity to the molecule, making it a potentially valuable intermediate in
organic synthesis. This guide provides a comprehensive overview of the basic characteristics
of N,O,O'-Tritosyldiethanolamine, including its physical properties, a detailed experimental
protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.

Core Characteristics

The fundamental properties of N,O,O'-Tritosyldiethanolamine are summarized in the table
below. These data are compiled from commercial supplier information and crystallographic
studies.
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Property Value Reference
N,N-Bis[2-(p-

Chemical Name tolylsulfonyloxy)ethyl]-p- [1112][3]
toluenesulfonamide
N,O,O'-Tritosyldiethanolamine,

Synonyms N,N-Bis[2-(tosyloxy)ethyl]-p- [2]
toluenesulfonamide

CAS Number 16695-22-0 [11[2][3]

Molecular Formula C25H290NOsS3 [11[3]

Molecular Weight 567.69 g/mol [1][2]13]

Melting Point 92-98 °C [2]

Appearance Crystalline powder [4]

Synthesis

The synthesis of N,O,O'-Tritosyldiethanolamine involves the tosylation of diethanolamine,

where the nitrogen atom of the secondary amine and the oxygen atoms of the two hydroxyl

groups react with p-toluenesulfonyl chloride.

Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step tosylation process.
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Synthesis of N,0,0'-Tritosyldiethanolamine

Diethanolamine p-Toluenesulfonyl Chloride (1 eq.) Base (e.g., Pyridine) p-Toluenesulfonyl Chloride (2 eq.) Base (e.g., Pyridine)

+ TsCl, Base

Y

N-Tosyldiethanolamine

2 TsCl, Base

N,O,O'-Tritosyldiethanolamine

Click to download full resolution via product page

Caption: Synthetic pathway for N,O,O’-Tritosyldiethanolamine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of N,0,0O'-
Tritosyldiethanolamine, adapted from general tosylation procedures. The original synthesis is
reported by Searle & Geue (1984).[5]

Materials:

Diethanolamine

p-Toluenesulfonyl chloride (TsClI)

Pyridine (or triethylamine)

Dichloromethane (DCM)
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Hydrochloric acid (1 M)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a
nitrogen atmosphere, dissolve diethanolamine (1.0 eq.) in anhydrous dichloromethane. Cool
the solution to 0 °C in an ice bath.

Addition of Reagents: To the cooled solution, add pyridine (3.5 eq.) followed by the slow,
portion-wise addition of p-toluenesulfonyl chloride (3.3 eq.). Maintain the temperature at 0 °C
during the addition.

Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer
chromatography (TLC).

Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash
sequentially with 1 M HCI, saturated sodium bicarbonate solution, and brine.

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to obtain the crude product.

Purification: Purify the crude product by recrystallization from ethanol to yield N,O,0'-
Tritosyldiethanolamine as a crystalline solid.

Spectroscopic Characteristics (Predicted)

As experimental spectra for N,O,O'-Tritosyldiethanolamine are not readily available, the

following sections describe the expected spectroscopic characteristics based on the known

structure and data from analogous compounds.
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'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the
three tosyl groups and the aliphatic protons of the diethanolamine backbone.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.8-7.6 Doublet 6H ortho to the sulfonyl
groups
Aromatic protons
~7.4-7.2 Doublet 6H meta to the sulfonyl
groups
~4.2-4.0 Triplet 4H -CH2-O-Ts
~3.6-34 Triplet 4H -CH2-N-Ts
) Methyl protons of the
~2.4 Singlet 9H

three tosyl groups

3C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals from the tosyl groups and the
diethanolamine core.
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Chemical Shift (6, ppm)

Assignment

~145 Aromatic C-SO:2
~135 Aromatic C-CHs
~130 Aromatic CH (ortho to SO2)
~128 Aromatic CH (meta to SO2)
~68 -CH2-O-Ts
~48 -CH2-N-Ts
~21 -CHs
IR Spectroscopy

The infrared spectrum will be dominated by strong absorptions from the sulfonyl groups.

Wavenumber (cm—?) Intensity Assignment
Asymmetric SOz stretching
~1370 - 1340 Strong (sulfonate ester and
sulfonamide)
Symmetric SO2 stretching
~1190-1170 Strong
(sulfonate ester)
Symmetric SO2 stretching
~1170 - 1150 Strong )
(sulfonamide)
~1600, ~1495 Medium Aromatic C=C stretching
~1090 Strong S-O-C stretching
~950 Strong S-N stretching

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak, although it may be of low

intensity depending on the ionization method. The fragmentation pattern will likely be
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dominated by the cleavage of the tosyl groups.

m/z Interpretation

567.1 [M]* (Molecular ion)

412.1 [M - C7H7SO2]* (Loss of a tosyl radical)
257.0 [M - 2(C7H7S02)]* (Loss of two tosyl radicals)
155.0 [C7H7SO2]* (Tosyl cation)

91.1 [C7H7]* (Tropylium ion)

Applications and Future Directions

N,O,O'-Tritosyldiethanolamine serves as a valuable intermediate in the synthesis of more
complex molecules, particularly in the preparation of azamacrocycles.[1][3] The presence of
three tosyl groups allows for sequential or differential reactivity, enabling the construction of
intricate molecular architectures. Its utility in drug development may lie in its role as a scaffold
or a precursor to novel therapeutic agents. Further research into the reactivity and applications
of this compound is warranted to fully explore its potential in medicinal chemistry and materials
science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to N,0,0'-
Tritosyldiethanolamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091027#basic-characteristics-of-n-o0-o-
tritosyldiethanolamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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